molecular formula C19H21NO4 B12830680 (R)-1,10-Dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-2,9-diol

(R)-1,10-Dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-2,9-diol

Cat. No.: B12830680
M. Wt: 327.4 g/mol
InChI Key: LZJRNLRASBVRRX-CYBMUJFWSA-N
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Description

®-1,10-Dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-2,9-diol is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1,10-Dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-2,9-diol typically involves multiple steps, including the formation of the dibenzoquinoline core and subsequent functionalization. Common synthetic routes may involve the use of starting materials such as methoxy-substituted aromatic compounds and methyl-substituted cyclohexanones. Reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography and crystallization are often employed to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

®-1,10-Dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-2,9-diol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the methoxy groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and specific solvents to optimize the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce dihydro derivatives. Substitution reactions can lead to a variety of functionalized products with different substituents on the aromatic rings or methoxy groups.

Scientific Research Applications

Chemistry

In chemistry, ®-1,10-Dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-2,9-diol is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be studied for its potential interactions with biological molecules and its effects on cellular processes. Its structural features make it a candidate for investigating enzyme inhibition, receptor binding, and other biochemical activities.

Medicine

In medicine, ®-1,10-Dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-2,9-diol may have potential therapeutic applications. Research may focus on its ability to modulate specific biological pathways, its pharmacokinetics, and its potential as a lead compound for drug development.

Industry

In industry, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties. Its stability and reactivity make it suitable for various industrial applications, including the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of ®-1,10-Dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-2,9-diol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to ®-1,10-Dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-2,9-diol include other dibenzoquinoline derivatives and compounds with similar structural features, such as:

  • 1,10-Dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-2,9-diol
  • 1,10-Dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-2,9-dione

Uniqueness

What sets ®-1,10-Dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-2,9-diol apart from similar compounds is its specific stereochemistry and the presence of multiple functional groups that allow for diverse chemical reactivity and potential applications. Its unique combination of structural features makes it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C19H21NO4

Molecular Weight

327.4 g/mol

IUPAC Name

(6aR)-1,10-dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-2,9-diol

InChI

InChI=1S/C19H21NO4/c1-20-5-4-10-7-15(22)19(24-3)18-12-9-16(23-2)14(21)8-11(12)6-13(20)17(10)18/h7-9,13,21-22H,4-6H2,1-3H3/t13-/m1/s1

InChI Key

LZJRNLRASBVRRX-CYBMUJFWSA-N

Isomeric SMILES

CN1CCC2=CC(=C(C3=C2[C@H]1CC4=CC(=C(C=C43)OC)O)OC)O

Canonical SMILES

CN1CCC2=CC(=C(C3=C2C1CC4=CC(=C(C=C43)OC)O)OC)O

Origin of Product

United States

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